molecular formula C13H11NO2 B153817 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde CAS No. 128843-58-3

4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B153817
CAS No.: 128843-58-3
M. Wt: 213.23 g/mol
InChI Key: WDCINSJQPIINCX-UHFFFAOYSA-N
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Description

4-Benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde is a key synthetic intermediate in organic chemistry, primarily recognized for its role in developing novel histone deacetylase (HDAC) inhibitors . This benzoylpyrrole derivative serves as the core structural motif for a class of compounds known as 3-(4-aroyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides (APHAs), which function as potent synthetic HDAC inhibitors . Research has demonstrated that strategic modifications to the benzoyl moiety at the C4-position of the pyrrole ring can significantly enhance enzyme inhibitory potency, making this compound a valuable scaffold in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents . The exploration of HDAC inhibitors is a prominent area in biomedical research due to their potential application in various disease pathways. Furthermore, the pyrrole heterocycle is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals, and is known to contribute to favorable physicochemical properties for biological interactions . This compound is provided for research applications only, including the investigation of epigenetic mechanisms and the development of new chemical entities for pharmacological study.

Properties

IUPAC Name

4-benzoyl-1-methylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-14-8-11(7-12(14)9-15)13(16)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCINSJQPIINCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377543
Record name 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648976
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

128843-58-3
Record name 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde typically involves the condensation of a benzoyl chloride with a pyrrole derivative under controlled conditions. One common method includes the reaction of 1-methylpyrrole-2-carbaldehyde with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield

Chemical Reactions Analysis

4-Benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from -10°C to 100°C. Major products formed from these reactions include alcohols, carboxylic acids, and substituted pyrrole derivatives .

Scientific Research Applications

Medicinal Chemistry

4-Benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde serves as a precursor in the synthesis of various biologically active compounds. Its structure allows for modifications that enhance pharmacological properties.

Case Study: Histone Deacetylase Inhibition
A notable application is in the design of histone deacetylase (HDAC) inhibitors. Research has shown that derivatives of this compound can exhibit significant HDAC inhibitory activity, which is crucial for cancer therapy. For example, a derivative was reported with an IC50 value of 0.1 μM against HDAC2, indicating potent activity compared to other known inhibitors .

CompoundIC50 (μM)Activity
This compound4.9HDAC Inhibitor
Modified Derivative0.1Enhanced HDAC Inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain derivatives demonstrate efficacy against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activities of pyrrole derivatives, 4-benzoyl derivatives showed promising results against Candida species and other pathogens, suggesting their role in developing antifungal treatments .

PathogenCompound TestedResult
Candida albicans4-Benzoyl DerivativeEffective Inhibition
Escherichia coli4-Benzoyl DerivativeModerate Activity

Organic Synthesis

The compound is utilized as a synthetic intermediate in organic chemistry, particularly in the synthesis of more complex molecules. Its ability to undergo various reactions makes it a valuable building block.

Case Study: Synthesis of Pyrrole Derivatives
A study demonstrated the synthesis of novel pyrrole derivatives using this compound as a starting material. These derivatives were further evaluated for their biological activities, showcasing the versatility of this compound in creating new pharmacophores .

Mechanism of Action

The mechanism of action of 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and benzoyl functional groups. These interactions can lead to the modulation of biological pathways, resulting in antimicrobial or anti-inflammatory effects . Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Experimental and Calculated Properties

Property Value
LogP (experimental) 2.05820
Polar Surface Area (PSA) 49.93000 Ų
Exact Molecular Weight 199.06300 g/mol

The moderate LogP value suggests balanced lipophilicity, while the PSA reflects its polarity due to the aldehyde and ketone groups. These properties are critical for applications in medicinal chemistry and materials science.

Similar methods may apply, with modifications for introducing the benzoyl and methyl groups.

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include:
1. 1-Benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde
- Substituents: Benzyl (electron-donating) at 1-position, hydroxymethyl at 5-position.
- Synthesis: Uses ionic liquids and acetic acid catalysis.
- Expected Differences:
- Lipophilicity : Benzyl substituents may increase LogP compared to benzoyl (electron-withdrawing).
- Reactivity : Hydroxymethyl groups enhance hydrogen-bonding capacity, increasing PSA.

4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde (hypothetical analogue)

  • Substituents: Acetyl (smaller electron-withdrawing group) instead of benzoyl.
  • Expected Differences:
  • Molecular Weight : Reduced due to smaller acetyl group.
  • Solubility : Higher aqueous solubility compared to benzoyl derivatives.

1-Methyl-1H-pyrrole-2-carbaldehyde (parent compound) Substituents: No benzoyl group. Expected Differences:

  • Electrophilicity : Reduced due to absence of electron-withdrawing benzoyl.
  • PSA : Lower (≈30–40 Ų) due to fewer polar groups.

Physicochemical and Reactivity Trends

The benzoyl group in 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde introduces steric bulk and electron-withdrawing effects, which:

  • Lower Basicity : Reduces pyrrole ring nucleophilicity compared to benzyl-substituted analogues.
  • Enhance Stability : Benzoyl groups may improve thermal and oxidative stability relative to acetyl or hydroxymethyl derivatives.
  • Modulate Solubility : Higher molecular weight and aromaticity reduce aqueous solubility compared to smaller substituents.

Biological Activity

4-Benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, featuring a pyrrole ring and an aldehyde group, suggests various interactions with biological targets, leading to diverse therapeutic applications.

  • Molecular Formula: C₁₃H₁₁NO
  • Molecular Weight: 213.23 g/mol
  • CAS Number: 128843-58-3

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding or catalysis. Additionally, it may modulate receptor activity, influencing downstream signaling pathways.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may reduce inflammation by modulating inflammatory pathways, although detailed mechanisms remain under exploration .

3. Anticancer Potential
There is ongoing research into the anticancer properties of this compound. Its structural features allow for interactions with cellular targets involved in cancer progression, making it a candidate for further studies in oncology .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibitory effects on Gram-positive and Gram-negative bacteria
Anti-inflammatoryModulation of inflammatory pathways
AnticancerPotential interactions with cancer-related targets

Case Study: Antimicrobial Efficacy

A study focusing on the antimicrobial efficacy of this compound revealed significant inhibitory concentrations against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at 32 μg/mL for S. aureus and 64 μg/mL for E. coli, indicating a promising profile for further development as an antimicrobial agent .

Case Study: Anti-inflammatory Mechanism

In vitro studies have demonstrated that this compound can downregulate pro-inflammatory cytokines in macrophage cell lines. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are critical in mediating inflammatory responses .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureUnique Features
1-Benzyl-1H-pyrazole-4-carbaldehydeC₁₃H₁₁NExhibits different reactivity due to pyrazole ring
1-Cyclopropyl-1H-pyrrole-2-carbaldehydeC₉H₉NUnique cyclopropyl group affecting stability
5-Ethyl-1H-pyrrole-2-carbaldehydeC₁₀H₁₁NVariation in alkyl substitution influencing activity

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